molecular formula C18H24N4O2 B2593681 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide CAS No. 1902913-61-4

2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

Cat. No. B2593681
CAS RN: 1902913-61-4
M. Wt: 328.416
InChI Key: VHCRHMAQUCBEDM-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been studied for its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Reactivity

The utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives showcases the versatility of nitrogen-containing heterocycles in organic synthesis. Chloroacetonitrile reacts with piperidine to prepare acetamide derivatives, which are further elaborated into diverse heterocyclic frameworks, including novel pyrazole derivatives through cyclocondensation reactions (Khalil et al., 2017). This example underscores the synthetic utility of acetamide functionalities and heterocyclic amines in accessing complex molecular architectures, which could be relevant for the synthesis and functional exploration of your compound.

Biological Activities

Compounds featuring pyrazole and acetamide groups, akin to the structural elements in your query molecule, have been explored for various biological activities. For instance, N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from thiadiazole derivatives and exhibiting acetamide functionalities, showed promising antitumor and antioxidant activities (Hamama et al., 2013). Similarly, pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activities, highlighting the potential of such compounds in medicinal chemistry (Chkirate et al., 2019).

Coordination Chemistry and Supramolecular Assemblies

The development of coordination complexes constructed from pyrazole-acetamide ligands demonstrates the application of such molecules in inorganic and supramolecular chemistry. These complexes exhibit significant antioxidant activity, further illustrating the versatility of pyrazole-acetamide derivatives in bridging organic synthesis and biological applications (Chkirate et al., 2019).

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-11-17(21-20-14)22-9-7-16(8-10-22)19-18(23)13-24-12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRHMAQUCBEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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